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molecular formula C9H13N3O2 B8350198 Ethyl 4-amino-2-ethylpyrimidine-5-carboxylate

Ethyl 4-amino-2-ethylpyrimidine-5-carboxylate

Cat. No. B8350198
M. Wt: 195.22 g/mol
InChI Key: QRSJRRLXQAEWBP-UHFFFAOYSA-N
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Patent
US09096581B2

Procedure details

8.1 g (0.15 mol) of sodium methoxide was added to a dried single-neck flask equipped with constant pressure dropping funnel and drying pipe. The flask was cooled with ice bath for 10 min. 50 ml of absolute ethanol was added and the mixture was stirred. 10.857 g (0.1 mol) of propanimidamide monohydrochloride was charged into the flask after the sodium methoxide was dissolved, resulting a suspension. Then 16.9 g (0.1 mol) of ethyl cyano(ethoxymethylene)acetate in 70 ml of absolute ethanol was dropped into the flask through the dropping funnel. The reaction turned to yellow from white. The reaction was stirred for 1-2 h after the addition was finished. Ice water was poured into the flask. Precipitate formed was filtered and washed twice with water. 12 g of ethyl 4-amino-2-ethylpyrimidine-5-carboxylate was obtained (yield 62%) after drying.
Name
sodium methoxide
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
10.857 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.9 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Cl.[C:5](=[NH:9])([NH2:8])[CH2:6][CH3:7].[C:10]([C:12](=COCC)[C:13](OCC)=O)#[N:11].[CH2:22]([OH:24])[CH3:23]>>[NH2:9][C:5]1[C:6]([C:1]([O:24][CH2:22][CH3:23])=[O:2])=[CH:7][N:11]=[C:10]([CH2:12][CH3:13])[N:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
sodium methoxide
Quantity
8.1 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
10.857 g
Type
reactant
Smiles
Cl.C(CC)(N)=N
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
16.9 g
Type
reactant
Smiles
C(#N)C(C(=O)OCC)=COCC
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with constant pressure
CUSTOM
Type
CUSTOM
Details
drying pipe
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled with ice bath for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
50 ml of absolute ethanol was added
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
resulting a suspension
STIRRING
Type
STIRRING
Details
The reaction was stirred for 1-2 h
Duration
1.5 (± 0.5) h
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
Precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed twice with water

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC=C1C(=O)OCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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